Propane-2-sulphonic acid
Overview
Description
Propane-2-sulphonic acid is an alkanesulfonic acid where the sulfonic acid group is attached to a propan-2-yl group . It is a conjugate acid of a propane-2-sulfonate .
Synthesis Analysis
The synthesis of Propane-2-sulphonic acid involves various methods. One such method involves the co-condensation approach, where thiol groups are introduced homogeneously into the pore structure, followed by their oxidation to SO3H groups .Molecular Structure Analysis
The molecular formula of Propane-2-sulphonic acid is C3H8O3S . It has an average mass of 124.159 Da and a mono-isotopic mass of 124.019417 Da .Chemical Reactions Analysis
Propane-2-sulphonic acid can undergo various chemical reactions. For instance, it can react with dihydrogen peroxide and methyltrioxorhenium (VII) in acetonitrile at 20°C .Physical And Chemical Properties Analysis
Propane-2-sulphonic acid has a molecular weight of 124.16 . It has a density of 1.1870, a melting point of -37°C, and a boiling point of 200.95°C (rough estimate) . The refractive index is estimated to be 1.4332 .Scientific Research Applications
Reactions with Hydrazine Derivatives
Propane-2-sulphonic acid has been utilized in reactions with hydrazine derivatives. One study demonstrated that Propane-1,3-sultone reacts with phenylhydrazine and acid hydrazides to yield corresponding sulphonic acids. This reaction showcases its potential in synthesizing various sulphonic acids and derivatives (Zeid et al., 1987).
Base-Catalyzed Solvolysis
Research on propane-2-sulphonic acid p-cresylester highlighted its role in base-catalyzed solvolysis. The study found that the reaction of this ester with sodium butoxide yielded the sodium salt of propane-2-sulphonic acid, among other products. The reaction proceeds via an elimination-addition mechanism (Lehmann & Pritzkow, 1992).
Catalysis in Synthesis Reactions
Propane-2-sulphonic acid and its derivatives have been employed as catalysts in synthesis reactions. For instance, poly(2-acrylamido-2-methyl propane sulphonic acid) was used as an efficient catalyst in the Biginelli reaction, a three-component condensation reaction (Pourjavadi et al., 2007). Similarly, cross-linked poly(2-acrylamido-2-methyl propane sulphonic acid) proved efficient in synthesizing various organic compounds (Sandaroos et al., 2013).
Hydrogel Fabrication
In the field of materials science, propane-2-sulphonic acid derivatives have been used in hydrogel fabrication. A study explored fabricating hydrogels for controlled drug release using sodium alginate-co-poly(2-acrylamido-2-methyl propane sulphonic acid) (Suhail et al., 2021).
Ion Sorption and Hydrogel Studies
Propane-2-sulphonic acid derivatives were also investigated for ion sorption capabilities. A study on poly(2-acrylamido-2-methylpropane-1-sulfonic acid) hydrogels revealed their potential in sorbing ions like Cr6+ and NO3− (Chauhan & Garg, 2009). Additionally, poly(acrylamide-co-2-acrylamido-2-methyl-1-propane sulphonic acid) gels were studied for interactions with charged surfactants, demonstrating diverse swelling profiles influenced by surfactant structure and hydrophobicity (Travas-sejdic & Easteal, 2000).
Safety And Hazards
Propane-2-sulphonic acid can cause serious eye damage . It is harmful if swallowed or inhaled . It may cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
propane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3(2)7(4,5)6/h3H,1-2H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXKIMMSFCCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161766 | |
Record name | 2-Propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2-sulphonic acid | |
CAS RN |
14159-48-9, 5399-58-6 | |
Record name | 2-Propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14159-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium propane-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propane-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANE-2-SULPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY79DZ5K84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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